1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone
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Overview
Description
1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone is a complex organic compound with the molecular formula C18H28O8 It is characterized by its unique structure, which includes multiple oxygen atoms arranged in a cyclic formation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying cyclic structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,5,12,16-Tetraoxacyclodocosane-2,4,13,15-tetrone
- 3,3,14,14-Tetramethyl-1,5,12,16-tetraoxacyclodocosane-6,11,17,22-tetrone
Uniqueness
1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone is unique due to its specific arrangement of oxygen atoms and its cyclic structure
Properties
CAS No. |
74783-05-4 |
---|---|
Molecular Formula |
C18H28O8 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1,4,12,15-tetraoxacyclodocosane-5,11,16,22-tetrone |
InChI |
InChI=1S/C18H28O8/c19-15-7-3-1-4-8-16(20)24-12-14-26-18(22)10-6-2-5-9-17(21)25-13-11-23-15/h1-14H2 |
InChI Key |
OXKLPSSLTDBWOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)OCCOC(=O)CCCCCC(=O)OCCOC(=O)CC1 |
Origin of Product |
United States |
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